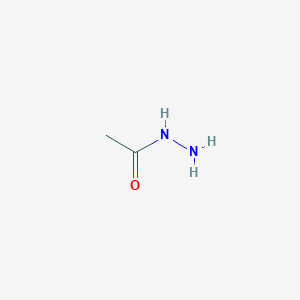
4-(Aminomethyl)pyrrolidin-2-one
Overview
Description
4-(Aminomethyl)pyrrolidin-2-one is a chemical compound with the molecular weight of 114.15 . It is a solid substance and is used for research and development .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 4-(Aminomethyl)pyrrolidin-2-one, can be achieved through ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . For instance, a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives can provide 4-pyrrolin-2-ones bearing a 3-amino group .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of 4-(Aminomethyl)pyrrolidin-2-one is characterized by the presence of an aminomethyl group attached to the pyrrolidin-2-one ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including 4-(Aminomethyl)pyrrolidin-2-one, are characterized by their ability to efficiently explore the pharmacophore space due to sp³-hybridization . This allows for a variety of chemical reactions and modifications to be performed on these compounds .Physical And Chemical Properties Analysis
4-(Aminomethyl)pyrrolidin-2-one has a molecular weight of 114.15 . It is a solid substance with a complex structure . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Drug Discovery
The compound “4-(Aminomethyl)pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used in drug discovery for creating biologically active compounds . The five-membered pyrrolidine ring is widely used by medicinal chemists to develop compounds for treating human diseases .
Pharmacophore Exploration
The sp3-hybridization of the pyrrolidine ring allows efficient exploration of the pharmacophore space . This means it can be used to create a wide variety of chemical structures, increasing the chances of discovering new drugs .
Stereochemistry
The pyrrolidine ring contributes to the stereochemistry of the molecule . This is important because the spatial orientation of atoms in a molecule can significantly affect its biological activity .
Three-Dimensional Coverage
The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage . This phenomenon, known as “pseudorotation”, can enhance the molecule’s interactions with biological targets .
Biological Activity
The structure-activity relationship (SAR) of compounds containing a pyrrolidine ring has been studied . Different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .
Synthesis Strategies
The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . Alternatively, preformed pyrrolidine rings, such as proline derivatives, can be functionalized .
Future Directions
The pyrrolidine ring, including 4-(Aminomethyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . This could involve exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
Mechanism of Action
Target of Action
4-(Aminomethyl)pyrrolidin-2-one is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that is influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its derivatives have been compared with those of the parent aromatic pyrrole and cyclopentane , which may provide some insights into its pharmacokinetic properties.
Result of Action
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated , suggesting that the spatial orientation of substituents and the stereochemistry of the molecule can influence its action.
properties
IUPAC Name |
4-(aminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBWVRKVAEOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599599 | |
| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)pyrrolidin-2-one | |
CAS RN |
676627-00-2 | |
| Record name | 4-(Aminomethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)